molecular formula C12H7BrF2O B13483443 2-Bromo-1-fluoro-4-(4-fluorophenoxy)benzene

2-Bromo-1-fluoro-4-(4-fluorophenoxy)benzene

Katalognummer: B13483443
Molekulargewicht: 285.08 g/mol
InChI-Schlüssel: QIICFWFYTQPECR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-fluoro-4-(4-fluorophenoxy)benzene is an organic compound with the molecular formula C12H8BrFO It is a derivative of benzene, featuring bromine, fluorine, and phenoxy substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-4-(4-fluorophenoxy)benzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the reaction of 4-fluorophenol with 1-bromo-4-fluorobenzene under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-fluoro-4-(4-fluorophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar aprotic solvents like DMF or DMSO and bases such as potassium carbonate.

    Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-fluoro-4-(4-fluorophenoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-fluoro-4-(4-fluorophenoxy)benzene is largely dependent on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which can activate the aromatic ring towards nucleophilic substitution. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-1-fluoro-4-(4-fluorophenoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with a phenoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

Eigenschaften

Molekularformel

C12H7BrF2O

Molekulargewicht

285.08 g/mol

IUPAC-Name

2-bromo-1-fluoro-4-(4-fluorophenoxy)benzene

InChI

InChI=1S/C12H7BrF2O/c13-11-7-10(5-6-12(11)15)16-9-3-1-8(14)2-4-9/h1-7H

InChI-Schlüssel

QIICFWFYTQPECR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)F)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.